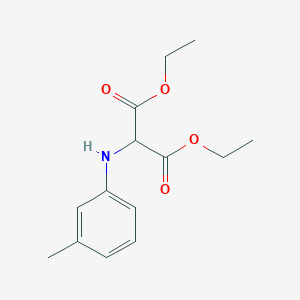

Diethyl 2-(3-methylanilino)propanedioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Diethyl 2-(3-methylanilino)propanedioate is an organic compound that belongs to the class of esters. It is derived from propanedioic acid and contains a diethyl ester group attached to a 3-methylanilino moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Diethyl 2-(3-methylanilino)propanedioate can be synthesized through the alkylation of enolate ionsThe enolate ion formed from diethyl propanedioate acts as a nucleophile and reacts with the electrophilic 3-methylaniline to form the desired product .

Industrial Production Methods

Industrial production of diethyl (3-methylanilino)propanedioate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Análisis De Reacciones Químicas

Types of Reactions

Diethyl 2-(3-methylanilino)propanedioate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted esters and amides.

Aplicaciones Científicas De Investigación

Organic Synthesis

Malonic Ester Synthesis:

Diethyl 2-(3-methylanilino)propanedioate can be utilized in the malonic ester synthesis, a crucial reaction in organic chemistry. This reaction allows for the formation of carbanions that can be further alkylated to produce substituted acetic acids. The general reaction scheme involves deprotonation followed by alkylation:

This method is advantageous due to its ability to create complex molecules with high specificity and yield, making it valuable in the synthesis of pharmaceuticals and agrochemicals .

Medicinal Chemistry

Pharmaceutical Applications:

this compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the preparation of drugs such as:

- Vigabatrin: An antiepileptic drug that inhibits GABA transaminase.

- Nalidixic Acid: An antibiotic used to treat urinary tract infections.

- Phenylbutazone: An anti-inflammatory medication used for pain relief.

These compounds highlight the significance of this compound in developing therapeutic agents that address critical health issues .

Agricultural Chemistry

Pesticide Development:

The compound is also pivotal in synthesizing various pesticides. For instance, derivatives of this compound can be transformed into effective herbicides and insecticides. The application of this compound in pesticide formulation is essential for enhancing crop protection and pest management strategies.

A notable example includes the synthesis of sethoxydim, a selective herbicide that targets grass weeds without harming broadleaf crops. The efficiency of this compound in agricultural applications underscores its importance in sustainable farming practices .

Case Studies

Case Study 1: Synthesis of Vigabatrin

Research conducted on the synthesis pathway for vigabatrin using this compound demonstrated a high yield and purity when employing optimized reaction conditions. The study reported a yield exceeding 85% with minimal by-products, showcasing the compound's effectiveness as a precursor in pharmaceutical synthesis .

Case Study 2: Pesticide Formulation

A comparative analysis of various synthetic routes for producing herbicides from this compound revealed that non-aqueous systems significantly reduce waste generation during synthesis. This method not only improves yield but also enhances environmental sustainability in pesticide production .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Synthesis | Malonic ester synthesis | High specificity and yield |

| Medicinal Chemistry | Production of vigabatrin, nalidixic acid | Addresses critical health issues |

| Agricultural Chemistry | Development of pesticides like sethoxydim | Enhances crop protection |

Mecanismo De Acción

The mechanism of action of diethyl (3-methylanilino)propanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can further interact with enzymes and receptors in biological systems. The 3-methylanilino moiety can participate in aromatic interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity.

Comparación Con Compuestos Similares

Similar Compounds

Diethyl malonate: A simpler ester of propanedioic acid without the 3-methylanilino group.

Dimethyl malonate: Similar to diethyl malonate but with methyl ester groups instead of ethyl.

Disodium malonate: The sodium salt form of malonic acid.

Malonyl-CoA: A coenzyme A derivative of malonic acid involved in fatty acid biosynthesis.

Uniqueness

Diethyl 2-(3-methylanilino)propanedioate is unique due to the presence of the 3-methylanilino group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions and reactivity that are not observed in simpler malonate derivatives.

Propiedades

Número CAS |

17033-61-3 |

|---|---|

Fórmula molecular |

C14H19NO4 |

Peso molecular |

265.3 g/mol |

Nombre IUPAC |

diethyl 2-(3-methylanilino)propanedioate |

InChI |

InChI=1S/C14H19NO4/c1-4-18-13(16)12(14(17)19-5-2)15-11-8-6-7-10(3)9-11/h6-9,12,15H,4-5H2,1-3H3 |

Clave InChI |

UEFYOXRABYKYLD-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(C(=O)OCC)NC1=CC=CC(=C1)C |

SMILES canónico |

CCOC(=O)C(C(=O)OCC)NC1=CC=CC(=C1)C |

Key on ui other cas no. |

17033-61-3 |

Sinónimos |

diethyl 2-[(3-methylphenyl)amino]propanedioate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.